molecular formula C7H4F3NO3 B6229185 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1393558-71-8

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6229185
CAS No.: 1393558-71-8
M. Wt: 207.11 g/mol
InChI Key: CBLNTLHIERBSTB-UHFFFAOYSA-N
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Description

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(trifluoromethyl)pyridine-2-carboxylic acid
  • 6-methoxy-2-pyridinecarboxaldehyde
  • 6-nitropyridine-2-carboxylic acid

Uniqueness

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1393558-71-8

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14)

InChI Key

CBLNTLHIERBSTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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